molecular formula C15H16N2O2S B14666633 (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate CAS No. 51594-87-7

(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate

Cat. No.: B14666633
CAS No.: 51594-87-7
M. Wt: 288.4 g/mol
InChI Key: DCSBSOCBJFPTLJ-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in medicinal chemistry due to their ability to act as protecting groups for amines . This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a phenyl ring substituted with an ethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Carbamoylation: One common method for synthesizing carbamates is through carbamoylation.

    Amination (Carboxylation): Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.

Industrial Production Methods: Industrial production of carbamates often involves the use of metal-free synthesis methods, such as the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group.

    Reduction: Reduction reactions can occur at the carbamate group, converting it into an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Comparison with Similar Compounds

Uniqueness:

    (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate: is unique due to its combination of a pyridine ring and a phenyl ring with an ethylsulfanyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

51594-87-7

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

pyridin-3-ylmethyl N-(4-ethylsulfanylphenyl)carbamate

InChI

InChI=1S/C15H16N2O2S/c1-2-20-14-7-5-13(6-8-14)17-15(18)19-11-12-4-3-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

DCSBSOCBJFPTLJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2

Origin of Product

United States

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